BenchChemオンラインストアへようこそ!

Lanraplenib Succinate

Pharmacokinetics Drug-Drug Interaction SYK Inhibitor

Lanraplenib succinate is a second-generation SYK inhibitor engineered for once-daily dosing (~24 h half-life) with no PPI interaction. With defined selectivity (SYK IC50=9.5 nM; selective over 395 kinases), it enables clean on-target pathway dissection. Unlike fostamatinib, it inhibits GPVI-mediated platelet activation without prolonging bleeding time—critical for thrombosis models. Its mutual DDI with entospletinib (2.6–2.9× exposure increase) positions it as a unique DMPK tool. The superior PK profile makes it the preferred SYK inhibitor for chronic autoimmune disease models in vivo.

Molecular Formula C58H68N18O14
Molecular Weight 1241.3 g/mol
CAS No. 1800047-00-0
Cat. No. B3028268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanraplenib Succinate
CAS1800047-00-0
Molecular FormulaC58H68N18O14
Molecular Weight1241.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N.C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O
InChIInChI=1S/2C23H25N9O.3C4H6O4/c2*24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18;3*5-3(6)1-2-4(7)8/h2*1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29);3*1-2H2,(H,5,6)(H,7,8)
InChIKeySUXNLHAGYIRFJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanraplenib Succinate (GS-9876): A Once-Daily, Next-Generation Oral SYK Inhibitor (CAS 1800047-00-0)


Lanraplenib succinate (also known as GS-9876 succinate) is an orally bioavailable, second-generation small-molecule inhibitor of spleen tyrosine kinase (SYK) [1]. It was developed to overcome key limitations of first-generation SYK inhibitors for the treatment of autoimmune and inflammatory diseases [2]. The compound is currently under clinical evaluation for multiple autoimmune indications and in combination regimens for hematologic malignancies [3].

Lanraplenib Succinate vs. Other SYK Inhibitors: Why Simple Class Substitution Is Not Possible


SYK inhibitors are not interchangeable due to significant divergence in their clinical pharmacokinetic (PK) profiles, potential for drug-drug interactions (DDIs), and safety margins. Lanraplenib was explicitly engineered as a 'second-generation' SYK inhibitor to address specific, quantifiable liabilities of its predecessors, notably the twice-daily (BID) dosing requirement and clinically significant interaction with proton pump inhibitors (PPIs) that prevented the development of the first-generation SYK inhibitor entospletinib (GS-9973) for inflammatory diseases [1]. Furthermore, in vivo PK studies have revealed a significant, unexpected drug-drug interaction between lanraplenib and entospletinib, further underscoring that these structurally related compounds cannot be assumed to behave similarly in combination settings [2].

Quantitative Differentiation of Lanraplenib Succinate (GS-9876) from Key SYK Inhibitor Comparators


Elimination of Proton Pump Inhibitor (PPI) Interaction: A Key Differentiator from Entospletinib (GS-9973)

The clinical development of the first-generation SYK inhibitor entospletinib (GS-9973) for inflammatory diseases was prevented by its requirement for twice-daily (BID) dosing and a clinically significant drug-drug interaction with proton pump inhibitors (PPIs). Lanraplenib was specifically designed to overcome these liabilities. First-in-human pharmacokinetic studies confirmed that lanraplenib's PK profile is not affected by the co-administration of the PPI omeprazole, and the drug can be administered without regard to acid-reducing agents [1]. This stands in direct contrast to entospletinib, for which the PPI interaction was a development-limiting factor [2].

Pharmacokinetics Drug-Drug Interaction SYK Inhibitor Autoimmune Disease

Preservation of Hemostatic Function: No Bleeding Time Prolongation in Contrast to Fostamatinib

A significant safety concern with SYK inhibition is the potential for increased bleeding risk due to impaired platelet function. Lanraplenib inhibits SYK activity in platelets via the glycoprotein VI (GPVI) receptor but, critically, does not prolong bleeding time (BT) in either monkeys or humans [1]. This is a meaningful point of differentiation from fostamatinib, the only FDA-approved SYK inhibitor. While fostamatinib is indicated for immune thrombocytopenia (ITP) and its bleeding risk is managed by monitoring platelet counts, its prescribing information explicitly warns about bleeding events and the need to discontinue therapy if platelet counts do not reach a level sufficient to prevent bleeding [2]. The distinct hemostatic profile of lanraplenib suggests a potentially lower inherent risk of bleeding complications, which is particularly relevant for long-term treatment of autoimmune diseases.

Safety Pharmacology SYK Inhibitor Bleeding Time Thrombosis Risk

Superior SYK Inhibitory Potency in Enzymatic Assays Compared to Fostamatinib

In direct cell-free enzymatic assays, lanraplenib demonstrates significantly greater potency against the SYK kinase compared to the FDA-approved SYK inhibitor fostamatinib. The reported IC50 for lanraplenib is 9.5 nM [1], whereas fostamatinib's active metabolite R406 exhibits an IC50 of 41 nM in comparable assays . This represents an approximately 4.3-fold increase in potency for lanraplenib. This higher intrinsic potency may allow for lower effective doses or contribute to an improved therapeutic window.

Enzymology SYK Inhibitor Potency Biochemical Assay

Human Pharmacokinetics: Once-Daily Dosing Enabled by a ~24-Hour Half-Life, a Significant Advantage over Entospletinib

The human pharmacokinetic profile of lanraplenib is characterized by a long terminal elimination half-life of 21.3-24.6 hours following a single dose, which directly supports a once-daily (QD) dosing regimen [1]. This is a critical improvement over its predecessor, entospletinib (GS-9973), which required a twice-daily (BID) dosing schedule. The BID requirement was cited as one of the key reasons that prevented the development of entospletinib for chronic inflammatory conditions [2]. A QD regimen is generally associated with improved patient adherence and is a significant factor in the design of clinical trials for chronic diseases.

Pharmacokinetics Half-Life Dosing Regimen Clinical Pharmacology

Broad Kinome Selectivity: Favorable Profile Against a Panel of 395 Kinases, with JAK2 as the Primary Off-Target

Lanraplenib exhibits a high degree of selectivity across the human kinome. When screened against a panel of 395 kinases, it demonstrated strong selectivity for SYK, with the notable exception of JAK2 (IC50 = 120 nM) [1]. This represents a >19-fold selectivity window for SYK over JAK2. While direct comparator data under identical panel conditions are limited, this is a key characteristic that defines the compound's polypharmacology. For comparison, entospletinib is also noted for its selectivity, with cellular selectivity ranging from 13- to >1000-fold for SYK over a smaller panel of kinases . The broad kinome profiling data for lanraplenib provides confidence in its on-target activity and helps define its potential off-target liabilities.

Selectivity Kinase Profiling Off-Target Activity SYK Inhibitor

Unexpected Drug-Drug Interaction: Co-administration with Entospletinib Increases Mutual Plasma Exposure by 2.6- to 2.9-fold

An in vivo study in mice investigating the pharmacokinetics of entospletinib and lanraplenib revealed an unexpected and significant drug-drug interaction. When co-administered at moderate dosages (10 mg/kg each), entospletinib and lanraplenib increased each other's plasma exposure by 2.6- to 2.9-fold [1]. This interaction was not mediated by the studied efflux transporters (ABCB1, ABCG2) or CYP3A enzymes, indicating a novel mechanism. This finding is critical for any research involving the co-administration of these two SYK inhibitors and underscores that even structurally and mechanistically similar drugs cannot be assumed to be free of interactions.

Drug-Drug Interaction Pharmacokinetics Combination Therapy SYK Inhibitor

Optimal Research and Preclinical Application Scenarios for Lanraplenib Succinate (GS-9876)


Preclinical Studies in Autoimmune and Inflammatory Disease Models Requiring Chronic Once-Daily Oral Dosing

Lanraplenib is the preferred SYK inhibitor for long-term in vivo studies in models of autoimmune diseases like rheumatoid arthritis or lupus nephritis where a once-daily (QD) oral dosing regimen is essential for minimizing animal handling stress and ensuring consistent drug exposure. Its ~24-hour half-life in humans [1] translates to favorable PK in preclinical species, making it ideal for chronic efficacy and tolerability studies [2]. Furthermore, its lack of interaction with proton pump inhibitors (PPIs) [3] eliminates a common confounding variable in studies where gastric protection may be required.

Investigational Use as a Chemical Probe to Dissect SYK-Dependent Signaling in B Cells and Macrophages

Due to its well-characterized potency (SYK IC50 = 9.5 nM) and defined selectivity profile (selective over 395 kinases, with JAK2 IC50 = 120 nM as the primary off-target) [1], lanraplenib is an excellent chemical probe for functional studies. Researchers can use it to dissect SYK-dependent pathways in primary human B cells and macrophages [2], with confidence that observed effects at concentrations below ~100 nM are likely due to on-target SYK inhibition. Its potent inhibition of immune complex-induced cytokine production (TNF-α, IL-1β, IL-6) in human macrophages [3] makes it a valuable tool for investigating inflammatory signaling cascades.

Translational Research in Hemostasis and Thrombosis Where Preservation of Normal Bleeding Time is Mandatory

For studies investigating the role of SYK in platelet function and thrombosis, lanraplenib offers a unique advantage. It effectively inhibits SYK-dependent platelet activation via the GPVI receptor but does not prolong bleeding time in either monkeys or humans [1]. This is in stark contrast to the FDA-approved SYK inhibitor fostamatinib, which carries a significant bleeding risk in clinical use [2]. Lanraplenib is therefore the compound of choice for researchers who need to achieve pharmacological SYK inhibition in platelets without inducing a confounding hemorrhagic phenotype, allowing for cleaner interpretation of thrombosis models and hemostasis assays.

Drug-Drug Interaction (DDI) Studies to Characterize Novel Transporter- and CYP-Independent Mechanisms

The unexpected finding that co-administration of lanraplenib and entospletinib results in a 2.6- to 2.9-fold mutual increase in plasma exposure, via a mechanism independent of ABCB1, ABCG2, and CYP3A [1], positions lanraplenib as a valuable tool compound for studying non-canonical DDI mechanisms. Researchers in drug metabolism and pharmacokinetics (DMPK) can utilize lanraplenib and entospletinib as a model pair to investigate novel pathways of drug-drug interactions that are not predicted by standard in vitro assays, contributing to a deeper understanding of in vivo pharmacokinetic behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lanraplenib Succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.